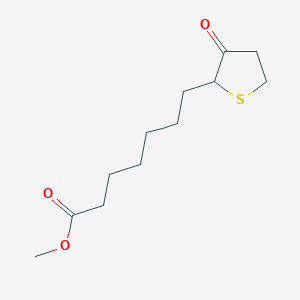![molecular formula C11H15ClN2O B14496669 (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene CAS No. 64994-00-9](/img/structure/B14496669.png)
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) bonded to a phenyl ring substituted with a chloro group and a 2,2-dimethylpropoxy group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene typically involves the reaction of 4-(2,2-dimethylpropoxy)aniline with a chlorinating agent under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which is then coupled with a chlorinating reagent to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines
Scientific Research Applications
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazene group can participate in redox reactions, while the chloro and 2,2-dimethylpropoxy groups may influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene: Unique due to its specific substituents and diazene group.
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]hydrazine: Similar structure but with a hydrazine group instead of a diazene group.
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]amine: Contains an amine group, differing in reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
64994-00-9 |
|---|---|
Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
chloro-[4-(2,2-dimethylpropoxy)phenyl]diazene |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)8-15-10-6-4-9(5-7-10)13-14-12/h4-7H,8H2,1-3H3 |
InChI Key |
ZVVDZSQNVVDNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC=C(C=C1)N=NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


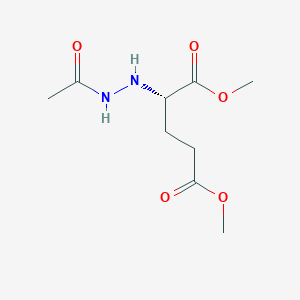


![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
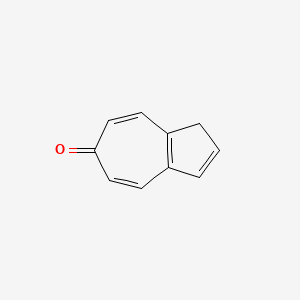

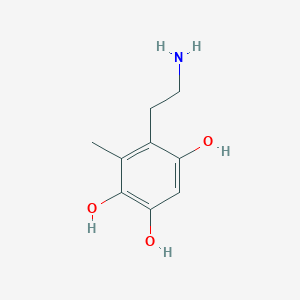
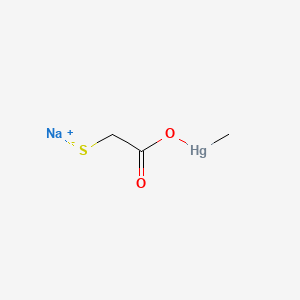
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
